molecular formula C7H4BrN3O6 B1621514 2,4,6-Trinitrobenzyl bromide CAS No. 7195-50-8

2,4,6-Trinitrobenzyl bromide

Cat. No.: B1621514
CAS No.: 7195-50-8
M. Wt: 306.03 g/mol
InChI Key: XLOWWYUYNQRCOB-UHFFFAOYSA-N
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Description

2,4,6-Trinitrobenzyl bromide is an organic compound with the molecular formula C7H4BrN3O6. It is a derivative of benzene, where three nitro groups (NO2) are attached to the benzene ring at positions 2, 4, and 6, and a bromomethyl group (CH2Br) is attached at position 1. This compound is known for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trinitrobenzyl bromide can be synthesized through the bromination of 2,4,6-trinitrotoluene. The reaction involves the use of an alkali metal hypobromite, such as sodium hypobromite, in the presence of solvents like tetrahydrofuran and methanol. The reaction is typically carried out at low temperatures to control the exothermic nature of the process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reactants and control of reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality of the product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, and thiols.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like tin and hydrochloric acid.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, and thiols are commonly used. The reactions are typically carried out in polar solvents such as water or alcohols.

    Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation are used under acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although these reactions are less frequent.

Major Products Formed

    Nucleophilic Substitution: Products include 2,4,6-trinitrobenzyl alcohol, 2,4,6-trinitrobenzylamine, and 2,4,6-trinitrobenzylthiol.

    Reduction: Products include 2,4,6-triaminobenzyl bromide.

    Oxidation: Products are less common but can include further oxidized derivatives of the benzene ring.

Scientific Research Applications

2,4,6-Trinitrobenzyl bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other nitroaromatic compounds.

    Biology: It is used in biochemical studies to modify proteins and nucleic acids through nucleophilic substitution reactions.

    Medicine: Research into its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrobenzyl bromide involves its reactivity towards nucleophiles. The electron-withdrawing nitro groups increase the electrophilicity of the bromomethyl group, making it more susceptible to nucleophilic attack. This leads to the formation of a Meisenheimer complex, which then undergoes further reactions to yield the final products .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrotoluene (TNT): Similar structure but with a methyl group instead of a bromomethyl group.

    2,4,6-Trinitrobenzyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Hexanitrostilbene (HNS): A related compound with six nitro groups and used in similar applications.

Uniqueness

2,4,6-Trinitrobenzyl bromide is unique due to its specific reactivity towards nucleophiles, which is enhanced by the presence of the bromomethyl group. This makes it a valuable reagent in organic synthesis and biochemical studies.

Properties

IUPAC Name

2-(bromomethyl)-1,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O6/c8-3-5-6(10(14)15)1-4(9(12)13)2-7(5)11(16)17/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOWWYUYNQRCOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])CBr)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372944
Record name 2,4,6-TRINITROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7195-50-8
Record name 2,4,6-TRINITROBENZYL BROMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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